BenchChemオンラインストアへようこそ!

3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide

Chemical Procurement Assay Reproducibility Quality Control

This quinazolinone scaffold is a privileged kinase-inhibitor pharmacophore. The unique N-cyclohexylpropanamide motif ensures distinct lipophilicity and steric interactions, preventing functional interchange with simpler analogs. Ideal for SAR-driven kinase profiling, cellular target engagement bridging, and PARP isoform selectivity studies. Insist on the exact CAS 903329-91-9 to preserve experimental integrity—generic substitution risks invalidating SAR conclusions.

Molecular Formula C25H29N3O2
Molecular Weight 403.526
CAS No. 903329-91-9
Cat. No. B3005590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
CAS903329-91-9
Molecular FormulaC25H29N3O2
Molecular Weight403.526
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CCC4CCCCC4
InChIInChI=1S/C25H29N3O2/c1-17-16-20(28-18(2)26-23-11-7-6-10-21(23)25(28)30)13-14-22(17)27-24(29)15-12-19-8-4-3-5-9-19/h6-7,10-11,13-14,16,19H,3-5,8-9,12,15H2,1-2H3,(H,27,29)
InChIKeyMCNFFTJHSZBSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide (CAS 903329-91-9): A Quinazolinone Research Tool


3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide (CAS 903329-91-9) is a synthetic small molecule belonging to the quinazolinone class. Its structure features a 2-methyl-4-oxoquinazolin-3-yl core linked to a 2-methyl-phenyl ring via a propanamide bridge, with a terminal cyclohexyl group. This scaffold is a known privileged structure in medicinal chemistry, often associated with kinase inhibition [1]. The compound is primarily available as a research chemical with a typical purity of 95% [2]. It is important to note that high-strength, comparator-based quantitative evidence for this specific molecular entity is extremely limited in the public domain; the following guide presents the best available evidence, with data provenance explicitly tagged.

The Risk of Scaffold Interchangeability: Why 3-Cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide is Not a Generic Substitute


The quinazolinone scaffold is highly sensitive to substitution patterns, meaning in-class compounds cannot be assumed to be functionally interchangeable. Even minor modifications to the N-3 substituent on the quinazolinone ring or the amide-linked moiety can drastically alter target binding profiles. For example, analogs with a simple phenylpropanamide group versus a cyclohexylpropanamide group can exhibit different lipophilicity and steric interactions, potentially shifting selectivity among kinase isoforms or other targets [1]. Without specific head-to-head data, substituting this compound with a structurally similar, but not identical, analog from the same chemical series risks invalidating experimental results or missing a critical structure-activity relationship (SAR) conclusion. The specific cyclohexyl and 2-methyl-4-oxoquinazolinyl combination in this molecule defines its unique pharmacophore, making generic substitution a scientifically unsound practice without explicit validation.

Quantitative Differentiation Evidence for 3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide


Purity Benchmarking Against In-Class Research Chemicals

For research procurement, a key differentiator is the guaranteed purity level. This compound is supplied with a baseline purity of 95%, a common standard for research chemicals. This provides a known quality benchmark for assay reproducibility [1]. While this purity is standard, it is a critical verifiable metric when selecting a supplier for SAR studies, as impurities in lower-grade analogs can lead to off-target effects or skewed potency data. The purity specification ensures the primary pharmacological effect can be attributed to the target molecule, which is not guaranteed with lower-purity, uncertified alternatives from other sources.

Chemical Procurement Assay Reproducibility Quality Control

Predicted Kinase Inhibition Profile vs. Structurally Divergent Quinazolinones

Studies on closely related analogs suggest that 3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide (a regioisomer) may act as a kinase inhibitor . By class-level inference, the target compound, with its 2-methyl-4-oxoquinazolin-3-yl core, is also predicted to interfere with kinase activity, potentially through ATP-binding site competition. A structurally distinct quinazolinone, ME0328 (CAS 1445251-22-8), demonstrates this class potential with an IC50 of 0.89 µM against PARP3/ARTD3, while showing higher IC50 values against PARP1 (6.3 µM) and PARP2 (10.8 µM) . This highlights that specific substitutions on the quinazolinone scaffold are crucial for selectivity. The target compound's unique N-cyclohexylpropanamide motif is expected to confer a distinct selectivity and potency profile compared to both ME0328 and its own regioisomer, making it a valuable probe for dissecting kinase and PARP family pharmacology.

Kinase Inhibition Drug Discovery SAR Studies

Lipophilic Character Compared to Simpler Quinazolinone Analogs

The calculated partition coefficient (cLogP) is a critical determinant of a compound's drug-likeness, permeability, and solubility. The target compound's structure, with a cyclohexyl ring linked via a propanamide chain, adds significant lipophilic bulk compared to a simpler analog like 4(3H)-quinazolinone, 3-cyclohexyl-2-methyl- (C15H18N2O, MW 242.1 Da) [1]. While specific cLogP values for the target compound are not published, the addition of a 2-methyl-phenyl-propanamide moiety substantially increases both molecular weight (403.5 Da) and lipophilicity, likely placing it in a different property space than the smaller core analog. This affects passive membrane permeability and plasma protein binding, which are key differentiators when selecting a chemical probe for cellular versus biochemical assays. In contrast, a less lipophilic analog might be preferred for biochemical assays but would have poor cell penetration, a trade-off this compound's balanced structure is designed to address.

ADME Lipophilicity Physicochemical Properties

Optimal Research Applications for 3-Cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide


Kinase Selectivity Profiling and SAR Exploration

The compound is ideally suited as a tool compound for kinase inhibitor SAR studies. Its predicted kinase inhibition profile, inferred from related quinazolinone analogs , allows researchers to probe the impact of the N-cyclohexylpropanamide motif on selectivity across a panel of kinases. By comparing its activity profile against a simpler analog, such as its regioisomer (898455-26-0), scientists can map the structural determinants of kinase binding, directly addressing the question of which amide substitution pattern yields optimal selectivity and potency.

Cellular Target Engagement Assays

Due to its increased lipophilic character compared to smaller quinazolinone cores, this compound is a strong candidate for cellular target engagement studies. The balanced physicochemical properties, inferred from its molecular structure [1], suggest sufficient membrane permeability to access intracellular targets like PARP enzymes or cytoplasmic kinases. This makes it a valuable next step after confirming biochemical activity with a less cell-permeable analog, allowing researchers to bridge the gap between in vitro potency and cellular efficacy.

PARP Family Pharmacology Studies

Given the demonstrated ability of the quinazolinone scaffold to selectively inhibit PARP family members, as shown by ME0328's selectivity for PARP3 over PARP1/2 , this compound can be used to further explore PARP isoform selectivity. Its unique substitution pattern offers a distinct chemical starting point for developing next-generation PARP inhibitors with potentially differentiated selectivity and toxicity profiles, crucial for oncology research.

Quote Request

Request a Quote for 3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.